2-Deoxy-D-galactopyranose
Overview
Description
2-Deoxy-D-galactopyranose is a deoxy sugar derived from D-galactopyranose, where the hydroxyl group at the second carbon position is replaced by a hydrogen atom . This modification results in a compound with the molecular formula C6H12O5 and a molecular weight of 164.157 g/mol . It is a metabolite and plays a role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxy-D-galactopyranose typically involves the azidophenylselenylation of glycals. This method provides phenyl 2-azido-2-deoxy-1-selenoglycosides as versatile glycosyl donors . The reaction conditions can be adjusted to achieve either α- or β-stereoselectivity, depending on the choice of solvent. For instance, using acetonitrile results in total β-stereocontrol, while diethyl ether favors α-stereoselectivity .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of glycosyl donors and acceptors under controlled reaction conditions to ensure the desired stereochemistry and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Deoxy-D-galactopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution. The absence of the hydroxyl group at the second carbon position influences its reactivity compared to other sugars.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents employed in the reduction of this compound.
Substitution: Halogenation or amination reactions can be performed using appropriate halogenating agents or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Deoxy-D-galactopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It serves as a substrate in enzymatic studies to understand the role of deoxy sugars in metabolic pathways.
Medicine: Research explores its potential in drug development, particularly in designing inhibitors for glycosidases and other enzymes.
Mechanism of Action
The mechanism of action of 2-Deoxy-D-galactopyranose involves its interaction with specific enzymes and proteins. For instance, it can act as a substrate for beta-galactosidase, leading to the hydrolysis of glycosidic bonds . The molecular targets and pathways involved include various glycosylation processes and metabolic pathways in which deoxy sugars play a crucial role .
Comparison with Similar Compounds
- 2-Deoxy-D-glucose
- 2-Deoxy-D-ribose
- 2-Deoxy-D-mannose
Comparison: 2-Deoxy-D-galactopyranose is unique due to its specific structural modification at the second carbon position, which distinguishes it from other deoxy sugars. This modification impacts its reactivity and interaction with enzymes, making it a valuable compound in biochemical studies .
Properties
IUPAC Name |
(4R,5R,6R)-6-(hydroxymethyl)oxane-2,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5?,6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMURAAUARKVCB-DUVQVXGLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1O)CO)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](OC1O)CO)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312551 | |
Record name | 2-Deoxy-D-galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Deoxygalactopyranose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012327 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25494-04-6 | |
Record name | 2-Deoxy-D-galactopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25494-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Deoxy-D-galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Deoxygalactopyranose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012327 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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